molecular formula C21H12Cl2N2O3 B3694515 N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B3694515
M. Wt: 411.2 g/mol
InChI Key: JPJJBFAUHLIYLN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a dioxoisoindolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorophenylamine.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole and benzamide moieties, potentially converting them to alcohols or amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing cellular pathways.

Comparison with Similar Compounds

    N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

Uniqueness:

  • The presence of both the dichlorophenyl and dioxoisoindolyl groups in N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds.
  • Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3/c22-13-7-10-18(17(23)11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJBFAUHLIYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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